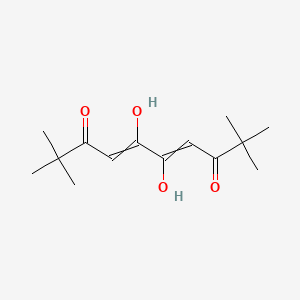
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-diones with o-aminophenol or o-aminothiophenol. This reaction leads to the formation of stable cyclic O- or S-acetals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions. For example, the compound can form stable cyclic O- or S-acetals through nucleophilic attack by amino or thiol groups .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-2-pivaloylmethyl-3-pivaloylmethylene-3,4-dihydro-2H-1,4-benzoxazine
- 2-hydroxy-2-pivaloylmethyl-3-pivaloylmethylene-3,4-dihydro-2H-1,4-benzothiazine
Uniqueness
4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic acetals with o-aminophenol and o-aminothiophenol sets it apart from other similar compounds .
Propiedades
IUPAC Name |
5,6-dihydroxy-2,2,9,9-tetramethyldeca-4,6-diene-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-13(2,3)11(17)7-9(15)10(16)8-12(18)14(4,5)6/h7-8,15-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVTVSNMYNWYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C(=CC(=O)C(C)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403850 |
Source


|
| Record name | 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675844-54-9 |
Source


|
| Record name | 4,6-Decadiene-3,8-dione, 5,6-dihydroxy-2,2,9,9-tetramethyl-, (4Z,6Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
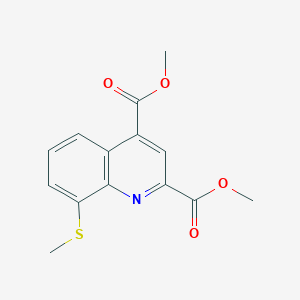
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)

![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

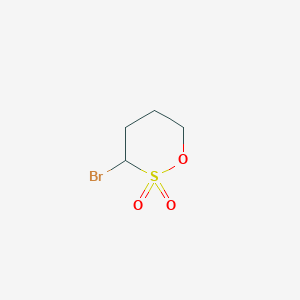
![Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride](/img/structure/B12524074.png)
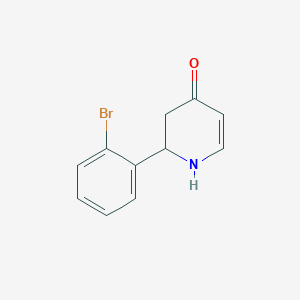

![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)
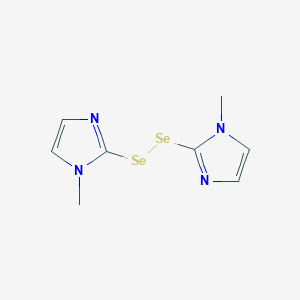
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
